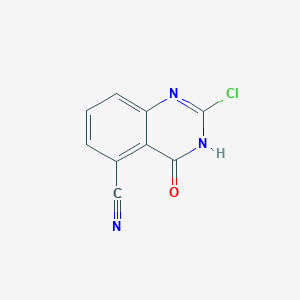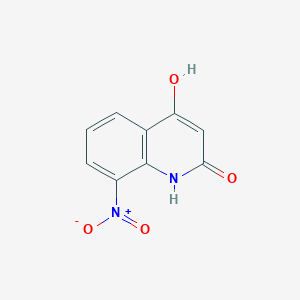
Ethyl 1-methyl-1H-indazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-1H-indazole-7-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-1-Methyl-1H-Indazol-7-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein übliches Verfahren umfasst die Reaktion von Ethyl-2-bromacetat mit 1-Methyl-1H-Indazol-7-carbonsäure in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, ist für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen: Ethyl-1-Methyl-1H-Indazol-7-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Substitution: Elektrophiler und nucleophiler Austausch kann verschiedene funktionelle Gruppen in den Indazolring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Katalysator.
Substitution: Halogenierungsmittel, Alkylierungsmittel und andere Elektrophile oder Nucleophile unter geeigneten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Carbonsäuren oder Ketone ergeben, während Substitutionsreaktionen Alkyl-, Aryl- oder andere funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Ethyl-1-Methyl-1H-Indazol-7-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Untersucht als potenzielle Leitverbindung für die Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: In der Synthese von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-1-Methyl-1H-Indazol-7-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so biochemische Prozesse beeinflusst. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Ähnliche Verbindungen:
- Methyl-1H-Indazol-7-carboxylat
- Ethyl-1H-Imidazol-1-carboxylat
- Methyl-1H-Imidazol-1-carboxylat
Vergleich: Ethyl-1-Methyl-1H-Indazol-7-carboxylat ist aufgrund seines spezifischen Substitutionsschemas im Indazolring einzigartig. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität und biologische Aktivität aufweisen. Beispielsweise kann das Vorhandensein der Ethylestergruppe seine Löslichkeit und Interaktion mit biologischen Zielstrukturen beeinflussen und es von seinen Methyl- oder Imidazol-Gegenstücken unterscheiden .
Wirkmechanismus
The mechanism of action of Ethyl 1-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl 1H-indazole-7-carboxylate
- Ethyl 1H-imidazole-1-carboxylate
- Methyl 1H-imidazole-1-carboxylate
Comparison: Ethyl 1-methyl-1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the ethyl ester group can influence its solubility and interaction with biological targets, making it distinct from its methyl or imidazole counterparts .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
ethyl 1-methylindazole-7-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-12-13(2)10(8)9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MDVBDJDWNPQSSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC2=C1N(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)


![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)

![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)

![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)




